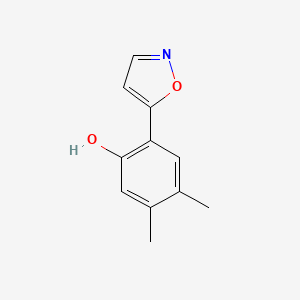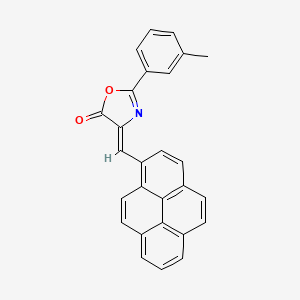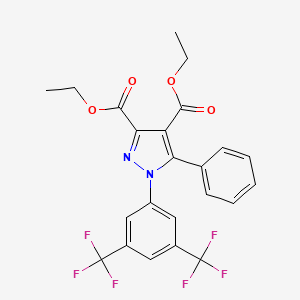
2-(4-Bromophenylimino)-1-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenylimino)-1-methylpyrrolidine is an organic compound that belongs to the class of imines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring through an imine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenylimino)-1-methylpyrrolidine typically involves the reaction of 4-bromoaniline with 1-methylpyrrolidine in the presence of a suitable condensing agent. One common method is the Schiff base formation, where the amine group of 4-bromoaniline reacts with the carbonyl group of an aldehyde or ketone to form the imine linkage.
Example Synthetic Route:
Starting Materials: 4-bromoaniline, 1-methylpyrrolidine, and a condensing agent such as acetic acid.
Reaction Conditions: The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or methanol.
Procedure: Mix 4-bromoaniline and 1-methylpyrrolidine in the presence of acetic acid. Heat the mixture under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imine linkage, leading to the formation of oxo derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of 2-(4-bromophenylamino)-1-methylpyrrolidine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-(4-Bromophenylimino)-1-methylpyrrolidine is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
作用機序
The mechanism of action of 2-(4-Bromophenylimino)-1-methylpyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The imine linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenylimino)-1-methylpyrrolidine
- 2-(4-Fluorophenylimino)-1-methylpyrrolidine
- 2-(4-Methylphenylimino)-1-methylpyrrolidine
Uniqueness
Compared to its analogs, 2-(4-Bromophenylimino)-1-methylpyrrolidine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and binding interactions, making it a valuable compound for specific applications where these properties are advantageous.
特性
| 74039-32-0 | |
分子式 |
C11H13BrN2 |
分子量 |
253.14 g/mol |
IUPAC名 |
N-(4-bromophenyl)-1-methylpyrrolidin-2-imine |
InChI |
InChI=1S/C11H13BrN2/c1-14-8-2-3-11(14)13-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 |
InChIキー |
XCOCQTYRRPGNED-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1=NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12895879.png)
